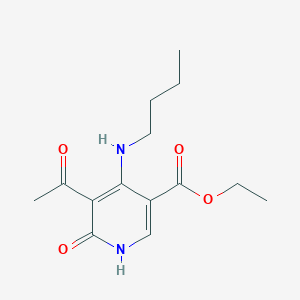
NSC 235196
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 235196 is a complex organic compound belonging to the dihydropyridine family. Dihydropyridines are known for their significant role in medicinal chemistry, particularly as calcium channel blockers. This compound’s unique structure, featuring a butylamino group and an acetyl group, makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 235196 typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with an appropriate amine, followed by cyclization and subsequent functional group modifications. The reaction conditions often require refluxing in organic solvents such as ethanol or methanol, with catalysts like piperidine or acetic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
NSC 235196 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the dihydropyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents such as phosphorus tribromide or thionyl chloride, followed by nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions include various substituted dihydropyridine and pyridine derivatives, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
NSC 235196 has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential as a calcium channel blocker, influencing cellular processes and signaling pathways.
Medicine: Investigated for its therapeutic potential in treating cardiovascular diseases and hypertension.
Mechanism of Action
The mechanism of action of NSC 235196 involves its interaction with calcium channels in biological systems. By binding to these channels, the compound can inhibit calcium ion influx, leading to vasodilation and reduced blood pressure. This mechanism is similar to other dihydropyridine calcium channel blockers, which target the L-type calcium channels in vascular smooth muscle cells .
Comparison with Similar Compounds
Similar Compounds
Nifedipine: A well-known dihydropyridine calcium channel blocker used to treat hypertension and angina.
Amlodipine: Another dihydropyridine derivative with a longer duration of action and similar therapeutic uses.
Felodipine: Known for its high vascular selectivity and effectiveness in treating hypertension.
Uniqueness
NSC 235196 is unique due to its specific functional groups, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other dihydropyridines. Its butylamino and acetyl groups can influence its binding affinity and selectivity for calcium channels, potentially leading to different therapeutic outcomes .
Properties
CAS No. |
41095-01-6 |
|---|---|
Molecular Formula |
C14H20N2O4 |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
ethyl 5-acetyl-4-(butylamino)-6-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C14H20N2O4/c1-4-6-7-15-12-10(14(19)20-5-2)8-16-13(18)11(12)9(3)17/h8H,4-7H2,1-3H3,(H2,15,16,18) |
InChI Key |
HZKFYEQNQXDLJB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=C(C(=O)NC=C1C(=O)OCC)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-[2-(1H-indol-3-yl)acetamido]benzoate](/img/structure/B8696066.png)
![ethyl 2-(5-methoxy-1H-pyrrolo[3,2-b]pyridin-3-yl)acetate](/img/structure/B8696071.png)

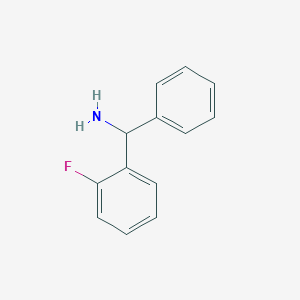

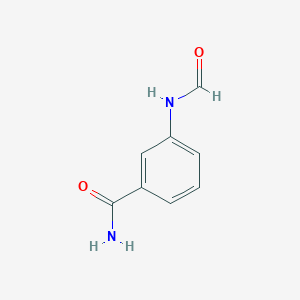
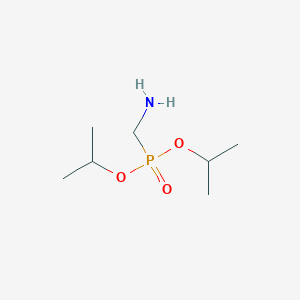
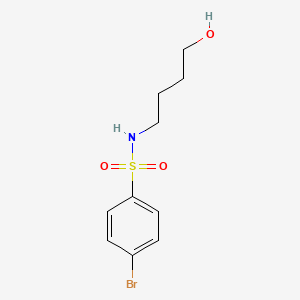
![5-bromo-4-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8696128.png)
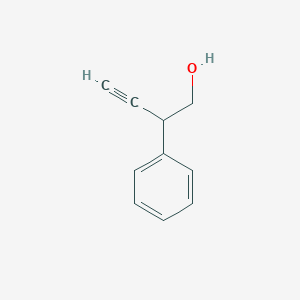
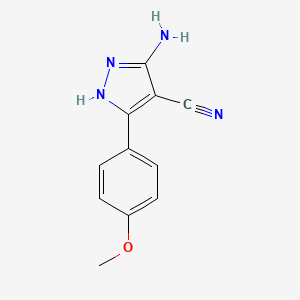
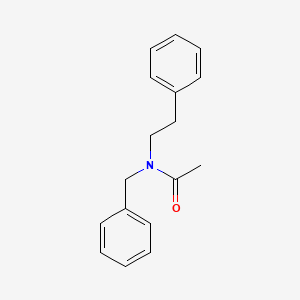
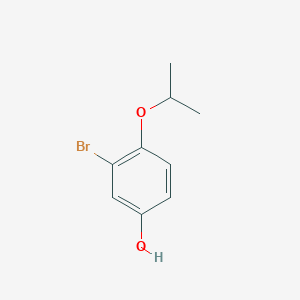
![4-Quinazolineacetic acid, 2-chloro-8-fluoro-3,4-dihydro-3-[2-methoxy-5-(trifluoromethyl)phenyl]-, methyl ester](/img/structure/B8696175.png)
